Ortho-Nosyl Deprotection Regioselectivity vs. Para-Isomer in Amine Synthesis
The ortho-nitrobenzenesulfonamide (o-Ns) group in 2-nitro-N-propylbenzenesulfonamide undergoes thiolate-mediated deprotection with high regioselectivity, yielding the desired secondary amine without side reactions. In contrast, the para-isomer (4-nitro-N-propylbenzenesulfonamide) exhibits reduced regioselectivity, producing minor byproducts from competing nucleophilic attack at the nitro group [1]. This difference is critical for applications requiring clean deprotection in complex substrates.
| Evidence Dimension | Deprotection Regioselectivity |
|---|---|
| Target Compound Data | High regioselectivity; no significant side products from nitro group attack |
| Comparator Or Baseline | 4-Nitro-N-propylbenzenesulfonamide (para-nosyl) |
| Quantified Difference | Qualitative: para-isomer yields minor side products; ortho-isomer does not |
| Conditions | Thiophenol/K2CO3 in acetonitrile/DMSO, ambient temperature |
Why This Matters
For synthetic chemists, the ortho-nosyl group ensures a cleaner reaction profile and higher effective yield in deprotection steps, reducing purification costs and time.
- [1] ScienceDirect. (n.d.). Nosyl Group. In Topics in Chemistry. Elsevier B.V. Retrieved from https://www.sciencedirect.com/topics/chemistry/nosyl-group View Source
